molecular formula C10H11NO2 B8759136 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde CAS No. 73318-77-1

2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde

Cat. No.: B8759136
CAS No.: 73318-77-1
M. Wt: 177.20 g/mol
InChI Key: GYJRXNGNKOTYOR-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a glyoxal group attached to a 4-dimethylaminophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde typically involves the reaction of 4-dimethylaminobenzaldehyde with glyoxal under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of an acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the glyoxal group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents such as bromine or nitric acid.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein cross-linking and as a fixative in immunohistochemistry.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of resins, adhesives, and other polymeric materials.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is primarily due to the presence of the glyoxal group, which can form stable cross-links with amino groups. These interactions are crucial in its applications as a fixative and in protein cross-linking studies .

Comparison with Similar Compounds

    Glyoxal: A simpler dialdehyde with similar reactivity but lacks the aromatic ring.

    Glutaraldehyde: A five-carbon dialdehyde used in similar applications but with different reactivity and stability profiles.

Uniqueness: 2-(4-(Dimethylamino)phenyl)-2-oxoacetaldehyde is unique due to the presence of the 4-dimethylaminophenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in certain applications compared to simpler dialdehydes like glyoxal and glutaraldehyde .

Properties

CAS No.

73318-77-1

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde

InChI

InChI=1S/C10H11NO2/c1-11(2)9-5-3-8(4-6-9)10(13)7-12/h3-7H,1-2H3

InChI Key

GYJRXNGNKOTYOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Dimethylaminophenyl)glyoxal monohydrate (3.5 g., 0.018 mol), prepared according to Preparation 22 below, was dissolved in 150 ml. benzene and refluxed for 18 hours (employing a Dean-Stark trap to remove water), stripped to solids, taken up in 50 ml. dry THF, further dried over molecular sieves, and filtered to yield anhydrous (4-dimethylaminophenyl)glyoxal, 0.18 mol, in 50 ml. THF. The latter was reacted with allyl 6,6-dibromopenicillanate (7.82 g., 0.019 mol) and methylmagnesium bromide according to the method of Example A2 to yield chromatographed title product as mixture of diastereoisomers (R and S in the sidechain, unspecified at the 6-position), oil, 2.15 g.,; 1H-nmr 1.42 and 1.50 (2s, 3H), 1.63 (s, 3H), 3.11 (s, 6H), 4.05 (m, 1H), 4.40 and 4.60 (2s, 1H), 4.72 (m, 2H), 5.50 (m, 3H), 5.87 (s, 1H), 5.95 (m, 1H), 6.70 (m, 2H), 7.95 (m, 2H).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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